molecular formula C21H25ClN2O3S B11502967 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B11502967
M. Wt: 421.0 g/mol
InChI Key: QRSRMHRKDPKHLO-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a sulfonamide group, which is commonly found in various pharmaceuticals due to its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Alkylation: The chlorinated indole is alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethylamine side chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (bromine, iodine), under acidic conditions or in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole or ethylamine side chain.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group. It may also exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The indole core is known for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The indole core can interact with various receptors in the body, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Lacks the chlorine and methyl groups, which may affect its biological activity.

    N-[2-(7-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine, which could alter its reactivity and biological properties.

    N-[2-(7-chloro-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide: Lacks the methyl group on the indole ring, potentially affecting its interaction with biological targets.

Uniqueness

The presence of both the chlorine and methyl groups on the indole ring in N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide makes it unique. These substituents can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its therapeutic potential.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25ClN2O3S/c1-5-27-19-11-14(3)20(12-13(19)2)28(25,26)23-10-9-16-15(4)24-21-17(16)7-6-8-18(21)22/h6-8,11-12,23-24H,5,9-10H2,1-4H3

InChI Key

QRSRMHRKDPKHLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C

Origin of Product

United States

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